molecular formula C11H17N3O5S2 B14184354 N-(Diaminomethyl)-4,5-di(methanesulfonyl)-2-methylbenzamide CAS No. 879878-91-8

N-(Diaminomethyl)-4,5-di(methanesulfonyl)-2-methylbenzamide

Cat. No.: B14184354
CAS No.: 879878-91-8
M. Wt: 335.4 g/mol
InChI Key: STSGVLPWPYUQRC-UHFFFAOYSA-N
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Description

N-(Diaminomethyl)-4,5-di(methanesulfonyl)-2-methylbenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with diaminomethyl and methanesulfonyl groups. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in synthetic chemistry and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diaminomethyl)-4,5-di(methanesulfonyl)-2-methylbenzamide typically involves multiple steps, starting from readily available precursorsFor instance, the diaminomethyl group can be introduced via reductive amination, while the methanesulfonyl groups can be added using methanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and minimize side reactions . Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(Diaminomethyl)-4,5-di(methanesulfonyl)-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl groups yields sulfonic acids, while reduction of the diaminomethyl group produces primary amines .

Scientific Research Applications

N-(Diaminomethyl)-4,5-di(methanesulfonyl)-2-methylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Diaminomethyl)-4,5-di(methanesulfonyl)-2-methylbenzamide involves its interaction with specific molecular targets. The diaminomethyl group can form hydrogen bonds with biological macromolecules, while the methanesulfonyl groups can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

879878-91-8

Molecular Formula

C11H17N3O5S2

Molecular Weight

335.4 g/mol

IUPAC Name

N-(diaminomethyl)-2-methyl-4,5-bis(methylsulfonyl)benzamide

InChI

InChI=1S/C11H17N3O5S2/c1-6-4-8(20(2,16)17)9(21(3,18)19)5-7(6)10(15)14-11(12)13/h4-5,11H,12-13H2,1-3H3,(H,14,15)

InChI Key

STSGVLPWPYUQRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)NC(N)N)S(=O)(=O)C)S(=O)(=O)C

Origin of Product

United States

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